

An In-depth Technical Guide to Lauric Acid Diethanolamide (CAS 120-40-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: *B085886*

[Get Quote](#)

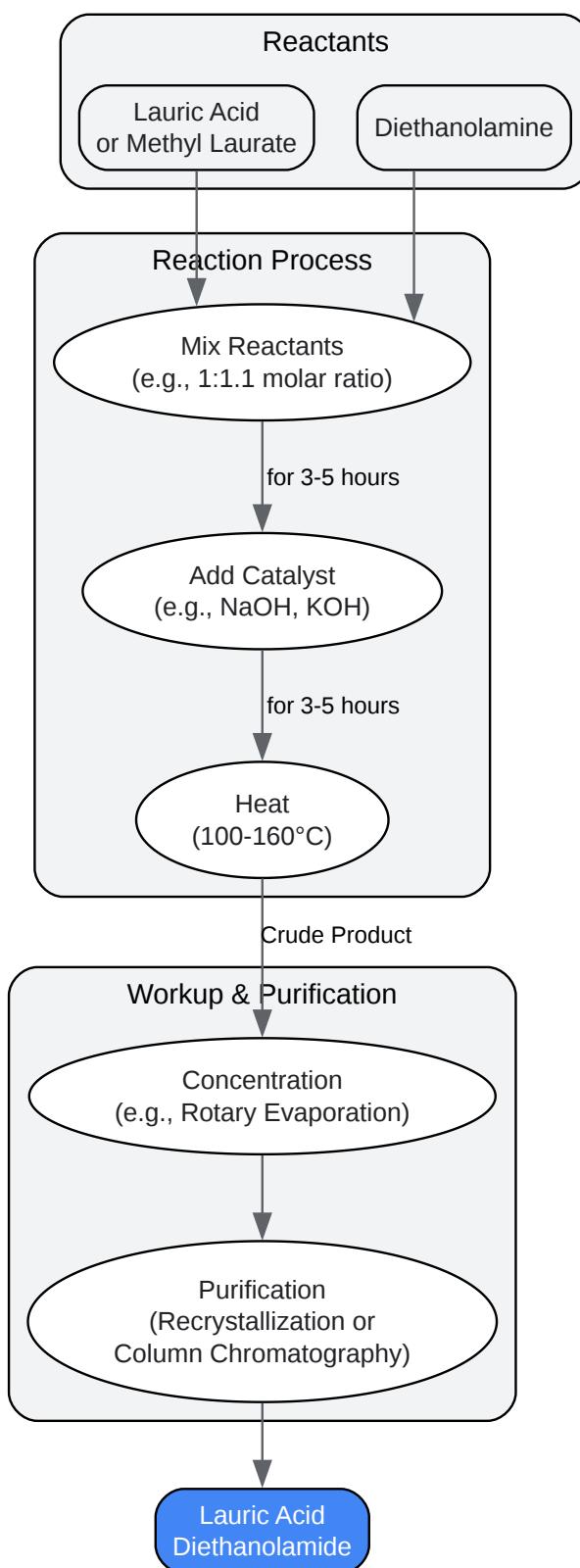
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lauric Acid Diethanolamide** (N,N-Bis(2-hydroxyethyl)dodecanamide), CAS number 120-40-1. It covers its chemical and physical properties, synthesis and purification protocols, analytical methods, spectral data, potential mechanisms of action, and key safety and toxicology information.

Core Chemical and Physical Properties

Lauric acid diethanolamide is a nonionic surfactant derived from the reaction of lauric acid, a fatty acid found in coconut and palm kernel oils, with diethanolamine.^{[1][2]} It typically appears as an off-white to pale yellow waxy solid or viscous liquid, depending on the temperature.^{[1][3]} Its amphiphilic nature, possessing both a hydrophobic 12-carbon lauryl tail and a hydrophilic diethanolamine head, allows it to reduce surface tension and act as a versatile emulsifier, foaming agent, and viscosity modifier.^[2]

Physicochemical Data


The key physicochemical properties of **lauric acid diethanolamide** are summarized in the table below. Data has been compiled from various sources, with some values being predicted through computational models.

Property	Value	Reference(s)
IUPAC Name	N,N-Bis(2-hydroxyethyl)dodecanamide	[4] [5]
Synonyms	Lauramide DEA, Lauroyl diethanolamide, Lauryl diethanolamide, LDE	[6]
CAS Number	120-40-1	[4]
Molecular Formula	C ₁₆ H ₃₃ NO ₃	[4]
Molecular Weight	287.44 g/mol	[4] [6]
Appearance	Off-white to pale yellow waxy solid or viscous liquid	[3] [7]
Melting Point	38 - 48 °C	[6] [7]
Boiling Point	~443 °C at 760 mmHg (estimated)	[8]
Density	~0.96 - 0.98 g/cm ³	[8]
Water Solubility	Insoluble to very slightly soluble (e.g., < 1 mg/mL; 49.91 mg/L at 20°C)	[7] [9]
Solubility	Soluble in lower alcohols (ethanol), propylene glycol, polyethylene glycols; Slightly soluble in chloroform, methanol.	[7] [8]
pKa (Strongest Acidic)	~14.13 - 15.27 (Predicted)	[4] [7]
LogP	~3.48 - 3.94 (Predicted)	[2] [8]
pH	9 - 11 (1% aqueous solution)	[8]

Synthesis and Purification

Lauric acid diethanolamide is primarily synthesized via the amidation of lauric acid or its esters (e.g., methyl laurate) with diethanolamine.^[8] The reaction is typically conducted at elevated temperatures.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Lauric Acid Diethanolamide**.

Experimental Protocol: Synthesis

The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

- Lauric acid (1 mol equivalent)
- Diethanolamine (1.1 - 1.5 mol equivalents)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst (e.g., 0.5% w/w)
- Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

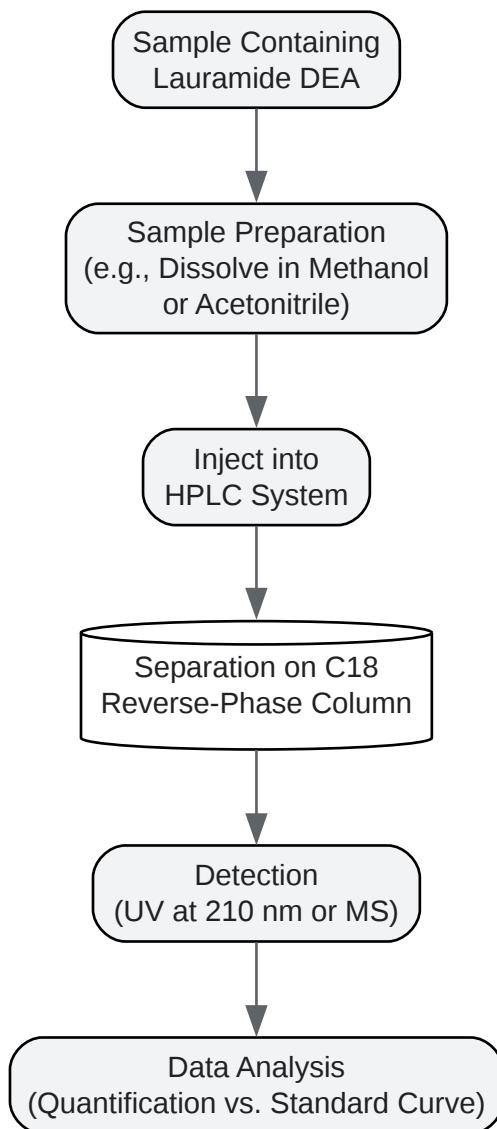
- Add lauric acid to the three-necked flask.
- Under a nitrogen atmosphere, heat the flask to approximately 110 °C to melt the lauric acid.
[10]
- Slowly add diethanolamine to the molten lauric acid while stirring.[10]
- Add the catalyst (e.g., KOH).[10]
- Increase the temperature to 140-150 °C and maintain for 3-5 hours.[10][11] The reaction progress can be monitored by measuring the acid value of the mixture.
- Once the reaction is complete (indicated by a stable, low acid value), stop heating and allow the mixture to cool.
- The crude product is a light yellow ointment or waxy solid.[10]

Experimental Protocol: Purification

Purification is necessary to remove unreacted starting materials and byproducts.

Method 1: Recrystallization

- Dissolve the crude product in a minimal amount of a hot solvent mixture, such as n-hexane, ethanol, or acetonitrile.[12]
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry under vacuum.
- Repeat the process if higher purity is required.


Method 2: Silica Gel Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/dichloromethane mixture).
- Load the sample onto the column.
- Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like methanol in dichloromethane (e.g., a gradient from 100% hexane to 5% methanol in DCM).[13]
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Methods

Purity and concentration of **lauric acid diethanolamide** can be determined using chromatographic techniques.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantitative analysis of **Lauric Acid Diethanolamide** by HPLC.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of **lauric acid diethanolamide** and for determining impurities such as free diethanolamine.[\[14\]](#) [\[15\]](#)

Instrumentation & Conditions:

- HPLC System: Standard system with a UV or Mass Spectrometry (MS) detector.
- Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm).[14]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acid modifier. A typical mobile phase is Acetonitrile/Water (e.g., 30/70 v/v) with 0.2% phosphoric acid (for UV detection) or formic acid (for MS compatibility).[11][14]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or via MS.[16]
- Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.5-1.0 mg/mL).[15] Filter the sample through a 0.45 μ m filter before injection.
- Quantification: Prepare a series of standard solutions of a **lauric acid diethanolamide** reference standard of known purity. Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the unknown sample by interpolation from this curve.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

- ~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the lauryl chain.
- ~1.26 ppm (broad multiplet): Methylene protons (-CH₂-) of the main fatty acid chain.
- ~1.65 ppm (multiplet): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).
- ~2.25 ppm (triplet): Methylene protons alpha to the carbonyl group (-CH₂-C=O).[13]

- ~3.4-3.7 ppm (multiplets): Methylene protons of the two hydroxyethyl groups (-N-CH₂-CH₂-OH). These signals can be complex due to the proximity of the nitrogen and oxygen atoms.
- Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom.

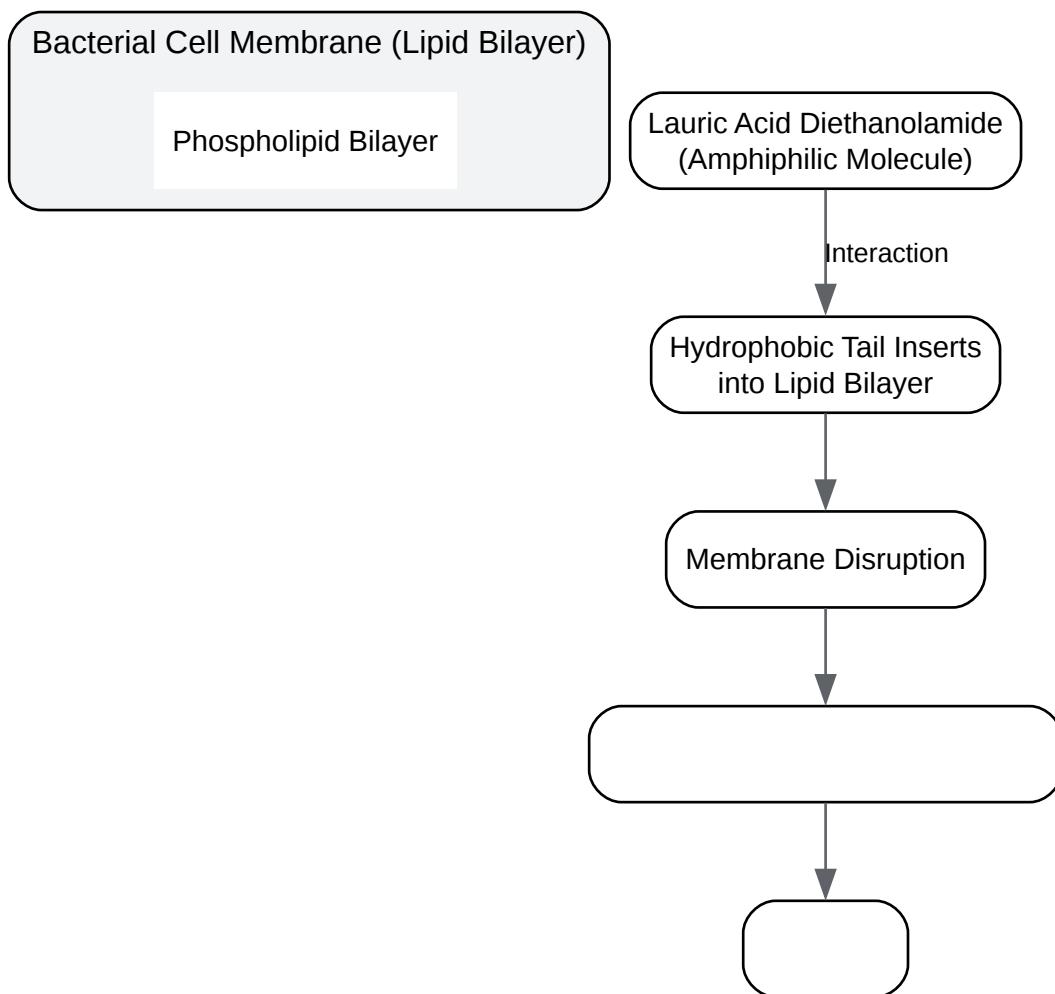
- ~14.1 ppm: Terminal methyl carbon (-CH₃).
- ~22.7 - 36.0 ppm: A series of peaks corresponding to the methylene carbons (-CH₂) of the lauryl chain.[13]
- ~50 - 62 ppm: Methylene carbons of the hydroxyethyl groups (-N-CH₂-CH₂-OH). The carbon attached to the nitrogen will be at a different shift than the one attached to the oxygen.
- ~175 ppm: Carbonyl carbon of the amide group (-C=O).[13]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- ~3300-3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups and N-H stretching (if any secondary amide impurity is present).
- ~2850-2960 cm⁻¹ (strong, sharp): C-H stretching of the methylene and methyl groups in the long alkyl chain.
- ~1620-1640 cm⁻¹ (strong): C=O stretching of the tertiary amide (Amide I band). This is a key characteristic peak.[17]
- ~1465 cm⁻¹: C-H bending of the methylene groups.
- ~1040-1100 cm⁻¹: C-N stretching and C-O stretching.

Mass Spectrometry (MS)


Under electrospray ionization (ESI) in positive mode, **lauric acid diethanolamide** will typically show a protonated molecular ion $[M+H]^+$ at m/z 288. In MS/MS fragmentation, N-acylethanolamines show characteristic losses. A key fragment ion for this class of compounds is at m/z 62, corresponding to the protonated ethanolamine fragment resulting from cleavage of the amide bond.^{[4][7]} Other fragments arise from the loss of water from the hydroxyethyl groups and fragmentation along the lauryl chain.

Mechanism of Action and Biological Activity

While primarily used for its surfactant properties in formulations, **lauric acid diethanolamide** and its parent compound, lauric acid, exhibit biological activity. The primary proposed mechanism relates to the disruption of cellular membranes.

Proposed Antimicrobial Mechanism

The antimicrobial activity of surfactants is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the membrane-disrupting antimicrobial mechanism of surfactants.

- Adsorption and Insertion: The amphiphilic **lauric acid diethanolamide** molecules adsorb to the bacterial cell surface. The hydrophobic lauryl tail partitions into the lipid core of the cell membrane.[14][18]
- Membrane Disruption: The insertion of these molecules disrupts the ordered structure of the phospholipid bilayer, leading to an increase in membrane fluidity and permeability.[18][19]
- Leakage and Lysis: This loss of integrity allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[2] [16]

Studies on lauric acid itself have shown it is particularly effective against Gram-positive bacteria, where it can disrupt the cell membrane and inhibit enzymes involved in cell growth. [20][21] While **lauric acid diethanolamide** is a derivative, its surfactant nature suggests a similar membrane-centric mechanism of action.[19]

Toxicology and Safety Summary

Lauric acid diethanolamide has been extensively studied for its safety in consumer products. The primary concerns relate to its potential for skin and eye irritation and the presence of impurities.

Acute and Chronic Toxicity

Endpoint	Species	Route	Result	Reference(s)
Acute Oral LD ₅₀	Rat	Oral	2700 mg/kg	[7]
Acute Dermal LD ₅₀	Rabbit	Dermal	> 2 g/kg	[9]
Skin Irritation	Rabbit	Dermal	Mild to moderate irritant	[22]
Eye Irritation	Rabbit	Ocular	Mild to moderate irritant	[22]
Carcinogenicity (2-year study)	Rat, Mouse	Dermal	No evidence of carcinogenic activity	

Key Safety Considerations

- Irritation: As a surfactant, **lauric acid diethanolamide** can be a skin and eye irritant, particularly in high concentrations. Formulations are typically designed to be non-irritating in their final use.[22]
- Impurities: Commercial grades of **lauric acid diethanolamide** can contain unreacted diethanolamine as an impurity, with levels ranging from approximately 1% to over 12%. [15] [23]

- Nitrosamine Formation: A significant concern in formulations containing any diethanolamine derivative is the potential for the formation of N-nitrosodiethanolamine (NDELA), a known animal carcinogen. This can occur if the product also contains nitrosating agents (e.g., nitrites used as corrosion inhibitors or present as contaminants).[2][15] Therefore, it is recommended that **lauric acid diethanolamide** not be used in cosmetic products containing nitrosating agents.[6] Regulatory bodies like the EU have set strict limits on the allowable levels of free diethanolamine and NDELA in cosmetic raw materials and finished products.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A mini-review: mechanism of antimicrobial action and application of surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CID 168320831 | C32H66N2O6 | CID 168320831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. research.brighton.ac.uk [research.brighton.ac.uk]
- 12. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Frontiers | Lauric Acid Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae [frontiersin.org]
- 22. spectrabase.com [spectrabase.com]
- 23. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lauric Acid Diethanolamide (CAS 120-40-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085886#lauric-acid-diethanolamide-cas-number-120-40-1-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com